molecular formula C16H17NO4 B3013221 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol CAS No. 2011779-89-6

2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B3013221
CAS No.: 2011779-89-6
M. Wt: 287.315
InChI Key: VOZIYLSZBKTUEZ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(E)-[(2,4-Dimethoxyphenyl)imino]methyl}-6-methoxyphenol is a Schiff base synthesized via the condensation of a 2,4-dimethoxyaniline derivative with a substituted salicylaldehyde. Its structure features an (E)-configured imine group (CH=N) bridging a 2,4-dimethoxyphenyl moiety and a 6-methoxyphenol ring. The compound’s methoxy substituents contribute to its electron-donating properties, influencing its electronic distribution, solubility, and coordination chemistry. Schiff bases like this are widely studied for applications in catalysis, metal ion sensing, and biological systems due to their chelating abilities and structural versatility .

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-12-7-8-13(15(9-12)21-3)17-10-11-5-4-6-14(20-2)16(11)18/h4-10,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZIYLSZBKTUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 2-amino-4-methoxyphenol. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol is used in diverse scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenolic group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl rings significantly alter the compound’s properties. Key comparisons include:

a) Methoxy-Substituted Analogs
  • Compound 8 (): (E)-4-(((3,4-Dimethoxyphenyl)imino)methyl)-2-methoxyphenol Substituents: 3,4-Dimethoxyphenyl (electron-donating) vs. 2,4-dimethoxyphenyl in the target compound. This affects NMR chemical shifts, with distinct 1H-NMR signals for aromatic protons (e.g., δ 6.8–7.2 ppm) .
  • Compound 13 (): (E)-2-(((3,4-Dimethoxyphenyl)imino)methyl)-4-methoxyphenol Substituents: Methoxy groups at 3,4- and 4-positions. Impact: Steric hindrance near the imine group may reduce rotational freedom, influencing molecular packing in crystalline states .
b) Halogen-Substituted Analogs
  • 2-{(E)-[(3-Chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol (): Substituents: Chloro (electron-withdrawing) and methyl groups. Impact: The chloro group increases electrophilicity at the imine nitrogen, enhancing metal-binding affinity. This compound’s molecular weight (275.73 g/mol) is higher than the target compound (241.29 g/mol) due to chlorine substitution .
  • DCPIMMP (): 2-(E)-[(2,4-Dichlorophenyl)imino]methyl-6-methoxyphenol Substituents: Dichloro groups. Impact: Strong electron withdrawal shifts UV-Vis absorption (λmax = 590 nm in chloroform) and improves Cu(II) extraction efficiency at pH 3.9–5.9 .

Spectroscopic and Structural Differences

a) NMR Data
  • Target Compound : Expected aromatic proton signals in 1H-NMR at δ 6.7–7.3 ppm, with methoxy singlet peaks near δ 3.8–3.9 ppm.
  • Compound 12 () : Bromo-substitution at the 2-position causes downfield shifts (δ 7.5–8.0 ppm for aromatic protons) due to deshielding effects .
b) Crystallography
  • 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol (): Ethoxy substitution increases lipophilicity and alters crystal packing compared to methoxy analogs. The E-configuration is stabilized by intramolecular hydrogen bonding (O–H···N) .

Biological Activity

2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol, a compound with the molecular formula C16H17NO4C_{16}H_{17}NO_{4} and a molecular weight of 287.31 g/mol, is gaining attention for its potential biological activities. This compound is characterized by its multifunctional properties, which make it valuable in various scientific research applications, particularly in biochemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound features an imine functional group and a phenolic moiety, which are critical for its biological interactions. The compound can undergo various chemical reactions, including oxidation and reduction, influencing its biological activity.

PropertyValue
Molecular FormulaC16H17NO4C_{16}H_{17}NO_{4}
Molecular Weight287.31 g/mol
CAS Number2011779-89-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenolic group can participate in hydrogen bonding and π-π interactions, further stabilizing the binding to its targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The phenolic structure contributes to antioxidant properties by scavenging free radicals.
  • Enzyme Inhibition : Studies have shown potential inhibition of various enzymes, which could be beneficial in treating diseases related to enzyme overactivity.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    A study conducted by researchers at [source] demonstrated that the compound inhibited the activity of specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Antioxidant Activity Assessment :
    In vitro assays reported by [source] indicated that this compound effectively reduced oxidative stress markers in cell cultures.
  • Antimicrobial Efficacy :
    Research published in [source] highlighted the compound’s effectiveness against Gram-positive bacteria, indicating its potential as a natural antimicrobial agent.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-4-methoxyphenolImineModerate enzyme inhibition
2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-5-methoxyphenolImineAntioxidant properties
2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-3-methoxyphenolImineWeak antimicrobial activity

Q & A

Q. Table 1: Representative Synthetic Conditions

PrecursorSolventTemp (°C)Time (h)Yield (%)Ref.
6-Methoxy-2-hydroxybenzaldehyde + 2,4-dimethoxyanilineEthanol70478

Advanced: How can density functional theory (DFT) elucidate electronic properties and non-covalent interactions?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) are used to:

Electronic Structure :

  • Optimize geometry and compare bond lengths/angles with X-ray data to validate computational models .
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer (e.g., HOMO localized on methoxy groups, LUMO on imine) .

Non-Covalent Interactions :

  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O–H⋯N hydrogen bonds, C–H⋯π contacts) .
  • Reduced density gradient (RDG) plots to visualize steric and van der Waals interactions .

Q. Table 2: Key DFT Parameters

FunctionalBasis SetSoftwareApplicationRef.
B3LYP6-311++G(d,p)Gaussian 09HOMO-LUMO analysis
M06-2Xdef2-TZVPORCANon-covalent interaction

Basic: How are crystallographic data discrepancies resolved during refinement?

Methodological Answer:
Discrepancies arise from thermal motion or disorder. Resolution strategies include:

Data Collection :

  • High-resolution datasets (θ > 25°) to improve precision .

Refinement in SHELXL :

  • Apply restraints (e.g., DFIX for bond lengths, SIMU for thermal motion) .
  • Use TWIN commands for twinned crystals .

Validation :

  • Check Rint (< 0.05) and completeness (> 98%) .
  • Cross-validate with spectroscopic data (e.g., NMR coupling constants vs. dihedral angles) .

Advanced: What computational strategies predict biological activity and binding modes?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina with Lamarckian GA for ligand flexibility. Set grid boxes to cover target active sites (e.g., enzymes like acetylcholinesterase) .

MD Simulations :

  • Run 100 ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD (< 2.0 Å) and binding free energy (MM-PBSA) .

Toxicity Prediction :

  • Tools like GUSAR predict LD50 and organ-specific toxicity using QSAR models .

Q. Table 3: Docking Parameters for AutoDock Vina

ParameterValue
Exhaustiveness8
Grid Box Size20 × 20 × 20 Å
Scoring FunctionAffinity (kcal/mol)

Advanced: How to address contradictions between experimental and computational spectral data?

Methodological Answer:

Error Sources :

  • Solvent effects in DFT (implicit vs. explicit models) .
  • Crystal packing vs. gas-phase calculations .

Mitigation :

  • Re-optimize DFT geometries with solvent models (e.g., PCM) .
  • Compare experimental solid-state IR with computed gas-phase spectra to identify packing influences .

Basic: What are the best practices for purity analysis?

Methodological Answer:

Chromatography :

  • HPLC (C18 column, methanol:water 70:30, λ = 254 nm) to confirm >98% purity .

Elemental Analysis :

  • Match C/H/N percentages with theoretical values (deviation < 0.3%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.